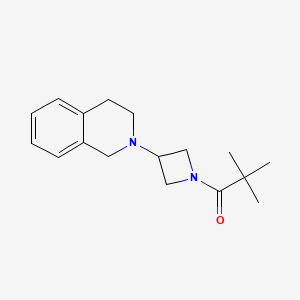

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Description

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic molecule featuring a 3,4-dihydroisoquinoline moiety fused with an azetidine (four-membered saturated nitrogen heterocycle) and a 2,2-dimethylpropan-1-one group. For example, azetidine-containing compounds are often explored for their conformational rigidity, which enhances binding affinity to biological targets . The 3,4-dihydroisoquinoline fragment is known for its role in central nervous system (CNS) modulation and interactions with neurotransmitter receptors .

Properties

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-17(2,3)16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZCIMASDPDTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by the introduction of the dihydroisoquinoline moiety. The final step might involve the addition of the 2,2-dimethylpropan-1-one group under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions including:

Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s oxidation state.

Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following sections outline its potential applications based on existing research.

Medicinal Chemistry

The compound's structure suggests it may exhibit significant pharmacological properties. Research indicates that derivatives of dihydroisoquinoline structures often show promise in:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells, with IC₅₀ values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines like HCT-116 and MCF-7 .

- Antimicrobial Properties : Compounds containing the dihydroisoquinoline moiety have been explored for their antimicrobial activities against a range of pathogens, including fungi and bacteria. Specifically, derivatives have shown effective inhibition against plant pathogens such as Pythium recalcitrans, indicating potential use in agricultural applications .

Neuropharmacology

Given the structural characteristics of the compound, there is potential for applications in neuropharmacology:

- CNS Activity : Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. The interaction with specific receptors could lead to therapeutic effects in conditions like depression or neurodegenerative diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions.

- Synthesis of Dihydroisoquinoline Moiety : Often involves hydrogenation processes.

- Coupling Reactions : The final product is formed by coupling the azetidine and dihydroisoquinoline moieties under controlled conditions.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of dihydroisoquinoline reported promising anticancer activity. The synthesized compounds were tested against HCT-116 and MCF-7 cell lines, revealing significant cytotoxicity with IC₅₀ values indicative of potent activity .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of compounds derived from dihydroisoquinoline structures. The results highlighted superior activity against Pythium recalcitrans, suggesting that these compounds could be developed into effective fungicides for agricultural use .

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved might include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Key Observations :

- The azetidine-propanone core in the target compound distinguishes it from pyrrolidine-dione () or indole-containing analogs ().

- Substituents like fluorine () or methoxy groups () influence lipophilicity and target selectivity .

Pharmacological Profiles

While direct data for the target compound are lacking, hybrid molecules combining dihydroisoquinoline with azetidine or similar scaffolds (e.g., H1–H3 in ) have demonstrated:

- Antioxidant Activity : Hybrid H2 showed significant radical scavenging in DPPH assays (IC50 ~12 μM) .

- Anti-inflammatory Potential: Inhibition of albumin denaturation (IC50 ~18 μM) suggests anti-inflammatory properties .

- Lipophilicity : Experimentally determined logP values (via reversed-phase TLC) for analogs range from 2.5–3.2, indicating moderate membrane permeability .

Physicochemical Properties

Biological Activity

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an azetidine ring and a dihydroisoquinoline moiety, suggest possible applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 273.37 g/mol. The presence of both the azetidine and dihydroisoquinoline structures may contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Potential mechanisms include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmission or metabolic pathways, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs).

- Signal Transduction Modulation : By affecting intracellular signaling, the compound may alter cellular responses, potentially impacting conditions like neurodegenerative diseases.

Neuroprotective Effects

Research indicates that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies have shown that derivatives of 3,4-dihydroisoquinoline can inhibit AChE and MAOs effectively, which are relevant targets in the treatment of Alzheimer's disease (AD) .

In Vitro Studies

In vitro evaluations have demonstrated that certain derivatives possess significant inhibitory effects on AChE and MAOs. For example, one study reported an IC50 value of 0.28 µM for AChE inhibition by a closely related compound . Such potency suggests that similar compounds could be developed for therapeutic use in neurodegenerative disorders.

Toxicity Profiles

Toxicity studies are crucial for assessing the safety of new compounds. In vivo studies on related compounds have shown low toxicity levels even at high doses (e.g., 2500 mg/kg), indicating a favorable safety profile . These findings are essential for advancing potential drug candidates into clinical trials.

Comparative Analysis with Similar Compounds

The following table summarizes key comparative data regarding the biological activity of this compound and its analogs:

| Compound Name | Target Activity | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| Compound 3e | AChE Inhibition | 0.28 | Low |

| Compound X | MAO-A Inhibition | 0.91 | Low |

| Compound Y | Neuroprotective | Not specified | Moderate |

Case Studies

Several case studies have highlighted the potential of compounds related to this class in treating neurodegenerative diseases:

- Study on Dual Inhibitors : A series of hybrid compounds combining features of 3,4-dihydroisoquinoline demonstrated effective dual inhibition of AChE and MAOs, suggesting a multi-target approach could enhance therapeutic efficacy against AD .

- Neurotoxicity Assessment : Investigations into the neurotoxicity of these compounds revealed minimal adverse effects on neuronal cell lines at therapeutic concentrations, supporting their potential as safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acylation : Use of acid chlorides (e.g., acetyl chloride) to introduce the propan-1-one moiety under anhydrous conditions .

- Heterocycle Formation : Cyclization of azetidine rings via nucleophilic substitution, requiring precise temperature control (e.g., reflux in toluene at 110°C) and bases like KCO to deprotonate intermediates .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or crystallization for isolating high-purity products .

- Critical Parameters : Solvent choice (DMF for polar intermediates, toluene for non-polar steps) and inert atmospheres (N) to prevent oxidation .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm connectivity (e.g., azetidine ring protons at δ 3.0–4.0 ppm, dihydroisoquinoline aromatic signals at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and confirm spatial arrangement of the azetidine and dihydroisoquinoline moieties .

- Mass Spectrometry : High-resolution MS (EI or ESI) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers elucidate the biological mechanism of action for this compound?

- Methodological Answer :

- Target Identification : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinity for receptors like GPCRs or kinases, leveraging the dihydroisoquinoline core’s resemblance to known bioactive scaffolds .

- Experimental Validation : Surface Plasmon Resonance (SPR) to measure real-time binding kinetics or cellular assays (e.g., cAMP modulation in HEK293 cells) to confirm functional activity .

- Data Interpretation : Compare results to structurally related compounds (e.g., spironoids or benzodiazepines) to infer shared or unique mechanisms .

Q. What experimental approaches are recommended for analyzing contradictory data in synthesis yields or bioactivity?

- Methodological Answer :

- Reproducibility Checks : Repeat reactions under rigorously controlled conditions (e.g., anhydrous solvents, standardized catalyst loads) to isolate variables .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in biological assays (e.g., IC values in antimicrobial tests) .

- Side-Product Analysis : Use LC-MS to identify impurities (e.g., incomplete acylation byproducts) that may skew bioactivity results .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing 2,2-dimethylpropan-1-one with bulkier ketones) and assess impact on solubility/logP .

- Bioassay Profiling : Test analogs in dose-response assays (e.g., cytotoxicity in cancer cell lines) to correlate structural features (e.g., azetidine ring size) with potency .

- Computational Modeling : QSAR studies using descriptors like polar surface area or H-bond donors to predict absorption properties .

Q. What advanced purification techniques enhance scalability while maintaining purity?

- Methodological Answer :

- Continuous-Flow Reactors : Optimize residence time and temperature to minimize side reactions during scale-up .

- Hybrid Purification : Combine centrifugal partition chromatography (CPC) with preparative HPLC to isolate >99% pure batches .

- Green Chemistry : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) for eco-friendly processing .

Q. How should researchers design assays to evaluate this compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

- In Vivo Studies : Administer to rodent models and measure plasma half-life using validated bioanalytical methods (e.g., ELISA or LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.